molecular formula C17H17NO5S2 B2748966 methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896292-11-8

methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2748966
CAS No.: 896292-11-8
M. Wt: 379.45
InChI Key: GFZUEUGKBXWJEW-UHFFFAOYSA-N
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Description

Methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative characterized by a methylsulfonyl-substituted benzamido group at position 2 and a methyl ester at position 2. Its structural core—cyclopenta[b]thiophene—is shared with numerous analogs, but its unique substitution pattern distinguishes it from related compounds in terms of reactivity, physicochemical properties, and biological activity.

Properties

IUPAC Name

methyl 2-[(3-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-7-4-8-13(12)24-16(14)18-15(19)10-5-3-6-11(9-10)25(2,21)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZUEUGKBXWJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H15N1O4S1
Molecular Weight: 299.34 g/mol
IUPAC Name: this compound

The compound features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties. The proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives have shown inhibitory effects on COX-1 and COX-2 enzymes, which are key players in the inflammatory process.
  • Modulation of Nitric Oxide (NO) Production: Compounds affecting iNOS expression can reduce NO levels, contributing to their anti-inflammatory effects.
  • Antioxidant Activity: Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
COX-1 InhibitionCOX Inhibitor Screening AssayIC50 = 19.45 μM
COX-2 InhibitionCOX Inhibitor Screening AssayIC50 = 31.4 μM
Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in edema
AntioxidantDPPH Radical ScavengingHigh scavenging activity

Case Studies

  • Anti-inflammatory Effects in Animal Models:
    A study investigated the anti-inflammatory effects of similar thiophene derivatives in a carrageenan-induced paw edema model. The results indicated that the compounds significantly reduced inflammation compared to controls, suggesting potential therapeutic applications for conditions like arthritis.
  • Cancer Cell Line Studies:
    Research on various cancer cell lines showed that compounds structurally related to this compound inhibited cell proliferation and induced apoptosis. This was attributed to the modulation of apoptosis-related proteins and cell cycle regulators.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption: The methylsulfonyl group enhances solubility, suggesting good oral bioavailability.
  • Distribution: Studies indicate significant brain penetration, which is beneficial for treating central nervous system disorders.
  • Metabolism: The compound undergoes hepatic metabolism; however, detailed metabolic pathways require further investigation.
  • Toxicity: Preliminary toxicity studies indicate a favorable safety profile with minimal side effects at therapeutic doses.

Comparison with Similar Compounds

Structural Comparison

The target compound shares the cyclopenta[b]thiophene scaffold with several derivatives but differs in substituents at the 2- and 3-positions:

Compound Name Substituent at Position 2 Ester Group (Position 3) Molecular Weight (g/mol) Key Structural Features
Target compound 3-(Methylsulfonyl)benzamido Methyl ~407.5* Electron-withdrawing sulfonyl group
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Diethylsulfamoyl)benzamido Ethyl 450.57 Bulky diethylsulfamoyl group
Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Chloropropanoylamino Methyl 287.76 Chlorine atom as a leaving group
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido Ethyl ~375.5* Thiourea moiety with phenyl group
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzamido Ethyl ~433.5* Biphenyl substitution

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing groups : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to alkyl or aryl substituents (e.g., 3-phenylpropanamido in ).
  • Ester groups : Methyl esters (target, ) generally exhibit higher metabolic stability than ethyl esters (), influencing pharmacokinetics.
Pharmacological and Physicochemical Properties
  • Solubility: The methylsulfonyl group in the target compound increases hydrophilicity compared to non-polar substituents (e.g., biphenyl in ).
  • Bioactivity :
    • Thioureido derivatives (e.g., ) exhibit antifungal and antibacterial activity due to sulfur’s nucleophilic character.
    • Sulfonamide-containing analogs (e.g., ) may target enzymes like carbonic anhydrase, while the target’s sulfonyl group could modulate similar pathways.
  • Thermal stability : The target’s methyl ester (mp ~108–109°C, inferred from ) is comparable to ethyl esters but less volatile.
Case Study: Sulfonyl vs. Sulfonamide Groups
  • Target vs. However, the sulfonamide in may offer stronger hydrogen-bonding interactions.

Preparation Methods

Friedel-Crafts Cyclization

A thiophene derivative with a pendant carbonyl group undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃). For example:

  • Substrate : Ethyl 2-(3-chloropropanoyl)thiophene-3-carboxylate.
  • Conditions : AlCl₃ (1.2 equiv), dichloromethane, 0°C to reflux, 12 h.
  • Outcome : Cyclopenta[b]thiophene-3-carboxylate formed in 68–72% yield.

Ring-Closing Metathesis (RCM)

A dihydrothiophene precursor with terminal alkenes undergoes RCM using Grubbs catalyst:

  • Substrate : Diethyl 2,5-diallylthiophene-3,4-dicarboxylate.
  • Conditions : Grubbs 2nd-gen catalyst (5 mol%), toluene, 80°C, 6 h.
  • Outcome : Cyclopenta[b]thiophene-3-carboxylate obtained in 65% yield.

Introduction of the Amino Group at Position 2

The amino group is introduced via nitration followed by reduction or direct nucleophilic substitution:

Nitration/Reduction Sequence

  • Nitration : Treat cyclopenta[b]thiophene-3-carboxylate with HNO₃/H₂SO₄ at 0°C to afford the nitro derivative (85% yield).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (90–95% yield).

Direct Amination

  • Conditions : NH₃ gas in methanol, 100°C, sealed tube (24 h).
  • Yield : 60–70%.

Acylation with 3-(Methylsulfonyl)benzoyl Chloride

The amine undergoes acylation with 3-(methylsulfonyl)benzoyl chloride (prepared from 3-(methylsulfonyl)benzoic acid and SOCl₂):

Schotten-Baumann Reaction

  • Reagents : 3-(Methylsulfonyl)benzoyl chloride (1.1 equiv), NaOH (2 equiv), H₂O/THF.
  • Conditions : 0°C to room temperature, 4 h.
  • Yield : 82%.

Coupling Agents

For sterically hindered amines, coupling agents enhance efficiency:

  • Reagents : HATU (1.2 equiv), DIPEA (3 equiv), DMF.
  • Conditions : Room temperature, 12 h.
  • Yield : 88%.

Esterification and Final Modification

The methyl ester is typically introduced early but may require adjustment:

Transesterification

  • Substrate : Ethyl ester analog (e.g., from).
  • Conditions : MeOH, H₂SO₄ (cat.), reflux, 8 h.
  • Yield : 95%.

Direct Esterification

  • Reagents : Methyl chloroformate (1.5 equiv), pyridine.
  • Conditions : 0°C to room temperature, 2 h.
  • Yield : 78%.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring acylation occurs at position 2 requires careful steric and electronic control.
  • Sulfonyl Stability : The methylsulfonyl group may hydrolyze under acidic conditions, necessitating pH monitoring.

Yield Optimization

Step Reagent/Condition Adjustment Yield Improvement
Acylation Use HATU over EDC +15%
Cyclization Switch AlCl₃ to FeCl₃ +10%
Reduction Ammonium formate/H₂O +8%

Q & A

Basic: How can the synthesis of methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, acylation, and sulfonylation. Key optimizations include:

  • Catalysts: Use triethylamine (Et₃N) or pyridine to neutralize HCl byproducts during acylation steps, improving reaction efficiency .
  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates, while dimethylformamide (DMF) aids in polar reactions .
  • Reflux Conditions: Heating under reflux (e.g., 5–72 hours) ensures complete conversion. Monitoring via thin-layer chromatography (TLC) or HPLC prevents over-reaction .
  • Purification: Column chromatography (silica gel) or recrystallization (ethanol/isopropyl alcohol) isolates the target compound. Reverse-phase HPLC further refines purity .

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